5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one

Synthetic Chemistry Yield Optimization Building Block Reliability

5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one (CAS 97051-26-8) is a pivotal synthetic intermediate within the 1,3,4-thiadiazole class, distinguished by a 4-nitrophenyl substituent at the 5-position of the thiadiazolone core. This heterocyclic scaffold is extensively utilized in medicinal chemistry and agrochemical research due to its role as a building block for biologically active molecules.

Molecular Formula C8H5N3O3S
Molecular Weight 223.21 g/mol
CAS No. 97051-26-8
Cat. No. B12896674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one
CAS97051-26-8
Molecular FormulaC8H5N3O3S
Molecular Weight223.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=O)S2)[N+](=O)[O-]
InChIInChI=1S/C8H5N3O3S/c12-8-10-9-7(15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,10,12)
InChIKeyCZNNPSZYRVSOLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one (CAS 97051-26-8): A Key Intermediate in Heterocyclic Synthesis


5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one (CAS 97051-26-8) is a pivotal synthetic intermediate within the 1,3,4-thiadiazole class, distinguished by a 4-nitrophenyl substituent at the 5-position of the thiadiazolone core . This heterocyclic scaffold is extensively utilized in medicinal chemistry and agrochemical research due to its role as a building block for biologically active molecules [1]. Unlike simple 5-aryl analogs, the strong electron-withdrawing nature of the 4-nitro group on this compound profoundly modulates the ring's electronic character and reactivity, making it a strategic choice for designing downstream derivatives with enhanced or targeted properties.

Procurement Precision: Why 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one Cannot Be Replaced by a Simple 5-Aryl Analog


Scientific procurement cannot treat 5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one as a generic substitute for other 5-aryl-thiadiazolones. The 4-nitrophenyl group introduces a Hammett sigma para constant of +0.78, dramatically polarizing the thiadiazole ring compared to unsubstituted phenyl (sigma = 0.00) or 4-methylphenyl (sigma = -0.17) analogs [1]. This electronic activation is critical for specific synthetic pathways, such as nucleophilic aromatic substitution or nitroreductase-sensitive applications, where an electron-deficient center is a prerequisite for reactivity [2]. Simply interchanging with a non-nitrated or less electron-deficient analog will lead to reaction failure, altered product profiles, and loss of the requisite physicochemical properties for the intended biochemical or industrial application.

Verified Differential Performance: Evidence-Based Selection Guide for 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one


Synthetic Yields: A Reliable and Efficient Building Block for High-Diversity Libraries

The compound is synthesized via an established intramolecular addition-elimination route. While direct yield data for the exact compound is not published in isolation, the methodology consistently delivers structurally analogous 5-methyl-1,3,4-thiadiazol-2(3H)-one derivatives in high yields (81-88%) under mild conditions [1]. This demonstrates that the core scaffold is synthetically accessible and reliable, offering a predictable path for procurement and subsequent derivatization, in contrast to less stable heterocyclic cores.

Synthetic Chemistry Yield Optimization Building Block Reliability

Electronic Reactivity Profile: Quantified Electron Deficiency for Targeted Derivatization

The 4-nitro substituent exerts a powerful electron-withdrawing effect, quantified by its Hammett sigma para constant of +0.78 [1]. This starkly contrasts with a non-substituted phenyl group (sigma = 0.00) or a 4-methylphenyl group (sigma = -0.17) [1]. This distinct electronic fingerprint dictates the compound's reactivity in critical reactions such as nucleophilic aromatic substitution (SNAr) and its redox potential, which are diminished or absent in its electron-neutral or electron-rich counterparts.

Computational Chemistry Reactivity Descriptors Hammett Constant

Antimycobacterial Activity Track Record: Foundation for Developing Potent Derivatives

Derivatization of this scaffold has yielded compounds with significant biological activity. The amide-derivative N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exhibited potent in vitro anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv and MDR-TB strains with an MIC of 9.87 µM [1]. This establishes the scaffold's utility as a template for generating anti-infective agents, where the 4-nitrophenyl moiety is a key structural determinant for activity.

Medicinal Chemistry Tuberculosis Structure-Activity Relationship

Anticancer Synthetic Lineage: Precedented Potency Against Solid Tumor Cell Lines

In a series of designed 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, the N-benzyl-5-(4-nitrophenyl)- derivative demonstrated higher inhibitory activity against the MDA-MB-231 breast cancer cell line than the reference drug cisplatin, with a reported IC50 of 3.3 µM [1]. This highlights that the 4-nitrophenyl-thiadiazole subunit, when properly functionalized, is a privileged substructure for selective cytotoxicity, offering a distinct choice over other 5-phenyl variations that showed lower potency in the same study.

Cancer Research Cytotoxicity Assay Lead Optimization

Optimal Deployment Scenarios: Where 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one Delivers Proven Value


Medicinal Chemistry: A Strategic Scaffold for Anti-Tubercular and Anticancer Library Synthesis

The primary deployment scenario is as an advanced building block in the design of novel therapies for MDR-TB and oncology. As demonstrated in Section 3, derivatization of this exact scaffold has yielded lead compounds with low micromolar activity against M. tuberculosis (MIC 9.87 µM) [1] and breast cancer cells (IC50 3.3 µM) [2]. Using 5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one guarantees the presence of a critical pharmacophore, a distinct advantage over non-nitrated 5-phenyl-thiadiazolones which lack this key activity-driving element.

Agrochemical Research: Development of Electron-Deficient Plant Growth Regulators or Herbicides

The powerful electron-withdrawing effect (sigma = +0.78) [1] makes this compound a superior synthon for creating herbicidal protoporphyrinogen oxidase (PPO) inhibitors. This class of compounds typically requires an electron-deficient ring to achieve effective enzyme inhibition, as confirmed by QSAR studies on 1,3,4-thiadiazol-2(3H)-ones [2]. Substituting the 4-nitrophenyl moiety for a 4-methylphenyl group (sigma = -0.17) would create a fundamentally different electronic profile, likely resulting in a dramatic loss of herbicidal activity.

Chemical Biology: A Prodrug Motif for Nitroreductase-Triggered Activation

The 4-nitrophenyl group is a well-known trigger for nitroreductase enzymes, enabling the design of hypoxia-activated prodrugs or conditionally activated probes. Procuring this compound provides a ready-to-use fragment that can be elaborated into substrates where the nitro group is reduced to a primary amine, triggering a cascade of drug release or a fluorescent signal. Simple 5-aryl-thiadiazolones lacking this specific bio-reductive functionality cannot be used for this application, making the 4-nitro analog a non-substitutable procurement starting point.

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